molecular formula C4H5BrN2S2 B15203290 5-Bromo-3-((methylthio)methyl)-1,2,4-thiadiazole

5-Bromo-3-((methylthio)methyl)-1,2,4-thiadiazole

Cat. No.: B15203290
M. Wt: 225.1 g/mol
InChI Key: YMOYMFKWQBLJAA-UHFFFAOYSA-N
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Description

5-Bromo-3-((methylthio)methyl)-1,2,4-thiadiazole is a heterocyclic compound containing bromine, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-((methylthio)methyl)-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-1,2,4-thiadiazole with methylthiomethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-((methylthio)methyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The thiadiazole ring can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azido derivatives or thiol-substituted thiadiazoles.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include reduced thiadiazole derivatives.

Scientific Research Applications

5-Bromo-3-((methylthio)methyl)-1,2,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-((methylthio)methyl)-1,2,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and methylthio groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1,2,4-thiadiazole: Lacks the methylthio group, making it less versatile in certain reactions.

    3-Methylthio-1,2,4-thiadiazole: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    5-Chloro-3-((methylthio)methyl)-1,2,4-thiadiazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

5-Bromo-3-((methylthio)methyl)-1,2,4-thiadiazole is unique due to the presence of both bromine and methylthio groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C4H5BrN2S2

Molecular Weight

225.1 g/mol

IUPAC Name

5-bromo-3-(methylsulfanylmethyl)-1,2,4-thiadiazole

InChI

InChI=1S/C4H5BrN2S2/c1-8-2-3-6-4(5)9-7-3/h2H2,1H3

InChI Key

YMOYMFKWQBLJAA-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NSC(=N1)Br

Origin of Product

United States

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